2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of cycloheptanone with phthalic anhydride under acidic conditions to form the intermediate product, which is then further reacted with ammonia or an amine to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-Cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparison with Similar Compounds
2-Cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can be compared with other isoindole derivatives, such as:
1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-: This compound shares a similar core structure but differs in the substituents attached to the isoindole ring.
1,3-Dioxo-2(4-phenoxy-phenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid: Another similar compound with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-cycloheptyl-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-14-12-8-7-10(16(20)21)9-13(12)15(19)17(14)11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKHNBKGJXJOHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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